molecular formula C21H32O3S2Si2 B14621430 1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol CAS No. 58952-73-1

1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol

Cat. No.: B14621430
CAS No.: 58952-73-1
M. Wt: 452.8 g/mol
InChI Key: YEZLRRWVHFOBMZ-UHFFFAOYSA-N
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Description

1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol is a chemical compound characterized by the presence of trimethylsilyl groups and phenyl sulfanyl groups attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol typically involves the reaction of 2-[(trimethylsilyl)oxy]phenyl sulfanyl derivatives with a propan-2-ol precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl groups may enhance the compound’s stability and facilitate its interaction with specific biological molecules. The sulfanyl groups can participate in redox reactions, influencing the compound’s activity and effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol is unique due to the presence of both trimethylsilyl and phenyl sulfanyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

58952-73-1

Molecular Formula

C21H32O3S2Si2

Molecular Weight

452.8 g/mol

IUPAC Name

1,3-bis[(2-trimethylsilyloxyphenyl)sulfanyl]propan-2-ol

InChI

InChI=1S/C21H32O3S2Si2/c1-27(2,3)23-18-11-7-9-13-20(18)25-15-17(22)16-26-21-14-10-8-12-19(21)24-28(4,5)6/h7-14,17,22H,15-16H2,1-6H3

InChI Key

YEZLRRWVHFOBMZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1SCC(CSC2=CC=CC=C2O[Si](C)(C)C)O

Origin of Product

United States

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